molecular formula C74H82N4O16S B13850734 sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol

sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol

Katalognummer: B13850734
Molekulargewicht: 1315.5 g/mol
InChI-Schlüssel: FEIBKTUOQPYBDL-MTHZRDDBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol” is a complex organic molecule. The presence of sulfuric acid suggests it may be a salt or ester of sulfuric acid. The structure indicates a highly intricate polycyclic system with multiple functional groups, including methoxy, dimethyl, and dioxa-diaza rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule would likely involve multiple steps, including:

    Formation of the Polycyclic Core: This could involve cyclization reactions, possibly using Diels-Alder reactions or other pericyclic processes.

    Functional Group Introduction: Methoxy and dimethyl groups could be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Oxidation and Reduction Steps: These steps might be necessary to achieve the correct oxidation states of various atoms in the molecule.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques, including:

    Flow Chemistry: To ensure precise control over reaction conditions.

    Automated Synthesis: Using robotic systems to handle the multiple steps involved.

    Purification Techniques: Such as chromatography and crystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the polycyclic core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens or nucleophiles like amines.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound could be used as a building block for synthesizing other complex molecules or as a reagent in various organic reactions.

Biology

It might have potential as a biochemical probe or as a lead compound in drug discovery, particularly if it interacts with specific biological targets.

Medicine

If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-cancer or anti-inflammatory effects.

Industry

The compound could find applications in materials science, for example, as a precursor for advanced polymers or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways: Including signal transduction pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Polycyclic Compounds: Such as steroids or alkaloids, which also have complex ring systems.

    Methoxy-Substituted Compounds: Like certain natural products or synthetic drugs.

    Sulfuric Acid Derivatives: Including various sulfates and sulfonates.

Uniqueness

The unique combination of polycyclic structure, multiple functional groups, and sulfuric acid moiety sets this compound apart from others

Eigenschaften

Molekularformel

C74H82N4O16S

Molekulargewicht

1315.5 g/mol

IUPAC-Name

sulfuric acid;(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol

InChI

InChI=1S/2C37H40N2O6.H2O4S/c2*1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;1-5(2,3)4/h2*6-11,18-21,28-29,40H,12-17H2,1-5H3;(H2,1,2,3,4)/t2*28-,29+;/m11./s1

InChI-Schlüssel

FEIBKTUOQPYBDL-MTHZRDDBSA-N

Isomerische SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.OS(=O)(=O)O

Kanonische SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.